molecular formula C8H9NO B13589879 1-(Pyridin-2-yl)prop-2-en-1-ol

1-(Pyridin-2-yl)prop-2-en-1-ol

Cat. No.: B13589879
M. Wt: 135.16 g/mol
InChI Key: ALCRMTFJJRJLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring attached to a propenol group, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry, organic synthesis, and material science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of 2-acetylpyridine with substituted benzaldehydes in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under reflux conditions in ethanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-carboxylic acid, while reduction may produce 1-(pyridin-2-yl)propan-1-ol.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like cyclooxygenase (COX) or interact with receptors in the central nervous system, leading to anti-inflammatory or analgesic effects . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

1-(Pyridin-2-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical behavior and makes it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

1-pyridin-2-ylprop-2-en-1-ol

InChI

InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6,8,10H,1H2

InChI Key

ALCRMTFJJRJLRV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.